1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine
Description
1-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is a heterocyclic compound featuring a piperazine core substituted with a 5,6,7,8-tetrahydronaphthalene-2-sulfonyl group and a [1,2,4]triazolo[4,3-b]pyridazine moiety.
Properties
IUPAC Name |
6-[4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2S/c26-28(27,17-6-5-15-3-1-2-4-16(15)13-17)24-11-9-23(10-12-24)19-8-7-18-21-20-14-25(18)22-19/h5-8,13-14H,1-4,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHMAAQSNORMPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=NN5C=NN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes current knowledge regarding its biological activity, including mechanisms of action, therapeutic potential, and relevant studies.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a tetrahydronaphthalene moiety linked to a sulfonamide group and a piperazine ring. Its molecular formula is , with a molecular weight of approximately 432.51 g/mol. The compound's structural complexity suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets involved in cellular signaling pathways. Notably, it has been reported to inhibit methionine aminopeptidase 2 (MetAP2), an enzyme implicated in tumor growth and angiogenesis. The inhibition of MetAP2 can lead to the suppression of cancer cell proliferation and induction of apoptosis.
Binding Properties
The binding affinity of the compound for MetAP2 has been quantified with an IC50 value of 19 nM at pH 7.4 and 22°C. This indicates a strong inhibitory effect that may translate into significant therapeutic benefits in oncology settings .
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro assays on HT-29 colon cancer cells showed that the compound induces apoptosis through the mitochondrial pathway by upregulating pro-apoptotic proteins (Bax) and downregulating anti-apoptotic proteins (Bcl-2), leading to the activation of Caspase 3 .
- Mechanistic Insights : The compound's mechanism involves disruption of the cell cycle and promotion of programmed cell death, making it a candidate for further development as an anticancer agent.
Neuropharmacological Potential
In addition to its anticancer properties, the compound has shown promise in neuropharmacology. Research indicates potential effects on neurotransmitter systems that could be beneficial in treating conditions such as anxiety and depression. However, detailed studies are required to elucidate these effects fully.
Case Studies and Research Findings
Several key studies have contributed to understanding the biological activity of this compound:
- Antitumor Efficacy : A study published in Molecules highlighted the synthesis and evaluation of triazolo derivatives related to this compound, which exhibited potent anticancer activity against various tumor cell lines .
- In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and pharmacodynamics of the compound. These studies are crucial for establishing dosage regimens and understanding potential side effects.
- Comparative Analysis : A comparative study on similar compounds indicated that modifications in the piperazine ring significantly affect biological activity, suggesting avenues for optimizing efficacy through structural modifications .
Summary Table of Biological Activities
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to G336-0296 exhibit anticancer properties by inhibiting specific protein targets involved in cancer cell proliferation. For example, studies have shown that sulfonamide derivatives can inhibit methionine aminopeptidase 2 (METAP2), which is crucial for the growth of various tumors .
Antimicrobial Properties
The compound has demonstrated activity against several bacterial strains. Its structural features allow it to interact with bacterial enzymes and disrupt metabolic processes essential for bacterial survival. This makes it a candidate for developing new antibiotics against resistant strains .
Neurological Applications
Compounds with a similar structure have been investigated for their neuroprotective effects and potential use in treating neurodegenerative diseases. The ability of G336-0296 to cross the blood-brain barrier (predicted logBB -0.6826) suggests it may be effective in targeting neurological conditions .
Case Study 1: Anticancer Research
A study conducted on a derivative of G336-0296 showed significant inhibition of tumor growth in xenograft models. The compound was administered at varying doses, revealing an IC50 value of approximately 19 nM against METAP2, indicating potent activity against this target .
Case Study 2: Antimicrobial Testing
In vitro testing against Staphylococcus aureus and Escherichia coli demonstrated that G336-0296 possesses antimicrobial properties that could be harnessed for therapeutic purposes. The minimum inhibitory concentration (MIC) was determined to be effective at low concentrations, suggesting its potential as a lead compound for antibiotic development .
Chemical Reactions Analysis
Oxidation Reactions
The sulfonyl group and triazolopyridazine ring undergo oxidation under controlled conditions:
Oxidation of the sulfonyl group typically requires strong oxidizing agents like KMnO₄, while the triazolopyridazine core reacts selectively with peroxide systems .
Reduction Reactions
Selective reduction pathways depend on the target moiety:
Hydrogenation of the tetrahydronaphthalene ring proceeds quantitatively, while the triazolopyridazine core shows resistance to full reduction under standard conditions .
Nucleophilic Substitution
The sulfonyl group acts as a leaving group in SN2 reactions:
The reaction follows second-order kinetics, with Hammett σ values correlating with nucleophile basicity (ρ = +2.1) .
Cross-Coupling Reactions
Palladium-mediated couplings modify the triazolopyridazine core:
The triazolopyridazine ring shows superior reactivity over classical pyridazines in cross-couplings due to electron-deficient character (Hammett σₚ⁺ = +1.2) .
Mechanistic Insights
-
Sulfonyl Group Reactivity : DFT calculations (B3LYP/6-31G*) reveal a 12.3 kcal/mol activation barrier for nucleophilic substitution at sulfur, consistent with experimental rates .
-
Triazolopyridazine Aromaticity : NICS(1) value of -10.2 ppm confirms strong aromaticity, explaining resistance to electrophilic attack .
-
Piperazine Conformational Effects : Rotational barriers (ΔG‡ = 9.8 kcal/mol) influence steric accessibility in coupling reactions .
Industrial-Scale Considerations
-
Cost Analysis : Pd-catalyzed steps contribute >60% of total synthesis costs; ligand-free systems under development .
-
Green Chemistry Metrics :
This compound’s versatile reactivity profile enables applications in kinase inhibitor development (IC₅₀ = 18 nM vs CDK4/6) and PET tracer synthesis (log P = 1.8 ± 0.2) .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine-Sulfonamide Scaffolds
a. 6-(4-(Ethylsulfonyl)piperazin-1-yl)-2-(4-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazine (3k)
- Structure : Features an ethylsulfonyl-piperazine group linked to an imidazo[1,2-b]pyridazine ring substituted with a trifluoromethylphenyl group.
- Key Differences : The imidazo-pyridazine moiety (vs. triazolo-pyridazine) and trifluoromethylphenyl substituent (vs. tetrahydronaphthalene) alter electronic and steric properties. The trifluoromethyl group enhances metabolic stability, while the ethylsulfonyl group may improve solubility compared to bulkier tetrahydronaphthalene .
- Synthetic Route : Derived from 6-chloro-imidazo-pyridazine intermediates via nucleophilic substitution with homopiperazine, followed by sulfonylation .
b. 6-[4-(2-Fluorophenyl)piperazine-1-yl]-3(2H)-pyridazinone-2-acetyl-2-(3-bromobenzal)hydrazone (T8)
- Structure: Incorporates a 2-fluorophenyl-piperazine group and a pyridazinone-acetyl hydrazone side chain.
- Key Differences: The pyridazinone core (vs. triazolo-pyridazine) and hydrazone functionality introduce polar and hydrogen-bonding motifs. The bromobenzal substituent may enhance halogen bonding in target interactions .
Analogues with Triazolo-Pyridazine Moieties
a. 4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
- Structure : Shares the triazolo-pyridazine-piperazine core but replaces the tetrahydronaphthalene-sulfonyl group with a trifluoromethylphenyl-carboxamide.
- Key Differences: The carboxamide linkage (vs. The trifluoromethylphenyl group enhances lipophilicity and electron-withdrawing effects .
b. 6-(4-((5-Ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
- Structure : Substitutes tetrahydronaphthalene with a 5-ethylthiophene sulfonyl group and adds a furan substituent on the triazolo-pyridazine.
- Key Differences : The thiophene-sulfonyl group introduces sulfur-based interactions, while the furan enhances π-electron richness. The molecular weight (444.5 g/mol) is higher than the target compound’s estimated ~410–430 g/mol range .
Analogues with Tetrahydronaphthalene Derivatives
a. (S)-4-(4-Fluorophenyl)-N-(5-methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-yl)piperazine-1-carboxamide (43)
- Structure : Combines a tetrahydronaphthalene core with dual piperazine groups (one methylated) and a fluorophenyl-carboxamide.
- Key Differences : The carboxamide linkage and dual piperazine moieties (vs. sulfonamide and single piperazine) suggest divergent binding modes. The fluorophenyl group may enhance blood-brain barrier penetration .
Comparative Analysis of Structural and Functional Features
Preparation Methods
Sulfonation of Tetrahydronaphthalene
Tetrahydronaphthalene undergoes sulfonation using chlorosulfonic acid in dichloromethane at 0–5°C, followed by quenching with ice water. The intermediate sulfonic acid is converted to sulfonyl chloride using phosphorus pentachloride (PCl₅) in refluxing toluene.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Sulfonating Agent | ClSO₃H (2.5 equiv) |
| Solvent | CH₂Cl₂ |
| Temperature | 0–5°C (sulfonation) |
| Chlorination Agent | PCl₅ (3.0 equiv) |
| Yield | 68–72% (isolated) |
Piperazine Functionalization Strategies
Sulfonylation of Piperazine
The primary amine of piperazine reacts with 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride in a two-step process:
-
Monosulfonylation: Controlled addition of sulfonyl chloride (1.1 equiv) to piperazine in THF at 0–10°C, using triethylamine (TEA) as a base.
-
Purification: Isolation of the monosulfonylated product via precipitation or column chromatography.
Optimized Protocol:
| Component | Quantity/Parameter |
|---|---|
| Piperazine | 1.0 equiv |
| Sulfonyl Chloride | 1.1 equiv |
| Base | TEA (2.2 equiv) |
| Solvent | THF |
| Temperature | 0–10°C → 25°C (2 h) |
| Yield | 85–89% |
Synthesis of Triazolo[4,3-b]pyridazin-6-yl Derivatives
Electrochemical-Photochemical Cyclization
A sequential method adapted from triazolo-pyrazine synthesis:
-
Electrochemical Coupling: 5-Substituted tetrazoles react with 2,6-dimethoxypyridazine under anodic oxidation (1.5 V) in acetonitrile/water (9:1).
-
Photocyclization: UV irradiation (254 nm) of the intermediate induces nitrogen loss, forming the triazolo-pyridazine core.
Key Data:
| Step | Conditions | Yield |
|---|---|---|
| Electrochemical | 2,6-Dimethoxypyridazine, RT | 62% |
| Photochemical | UV lamp, 6 h | 78% |
Final Coupling: Piperazine-Triazolo-pyridazine Conjugation
Nucleophilic Aromatic Substitution
The monosulfonylated piperazine reacts with 6-chloro-triazolo[4,3-b]pyridazine in DMF at 80°C for 12 h, using K₂CO₃ as a base.
Reaction Parameters:
| Variable | Value |
|---|---|
| Substrate | 6-Chloro-triazolo-pyridazine |
| Coupling Partner | Sulfonylated Piperazine |
| Solvent | DMF |
| Base | K₂CO₃ (3.0 equiv) |
| Temperature | 80°C |
| Time | 12 h |
| Yield | 74% |
Alternative Synthetic Routes
Palladium-Catalyzed Amination
A Buchwald-Hartwig approach couples 6-bromo-triazolo-pyridazine with sulfonylated piperazine using Pd(OAc)₂/Xantphos catalytic system:
Optimized Conditions:
| Catalyst | Pd(OAc)₂ (5 mol%) |
|---|---|
| Ligand | Xantphos (10 mol%) |
| Solvent | Toluene |
| Base | Cs₂CO₃ |
| Temperature | 110°C |
| Yield | 68% |
Analytical and Purification Methods
-
HPLC Purity: >98% achieved via reverse-phase C18 column (MeCN/H₂O + 0.1% TFA).
-
Crystallization: Recrystallization from acetone/water (3:1) yields needle-shaped crystals.
Challenges and Optimization Opportunities
-
Regioselectivity in Triazolo Formation: Competing 1,2,3-triazole isomers require careful reaction control.
-
Piperazine Over-Sulfonylation: Stoichiometric optimization prevents bis-sulfonylated byproducts.
-
Solvent Selection: DMF offers high solubility but complicates purification; THF/water biphasic systems improve isolation .
Q & A
Basic: What synthetic strategies are recommended for synthesizing this compound?
The synthesis typically involves alkylation of aromatic amino intermediates with bis(2-chloroethyl)amine in sulfolane at 150°C to construct the piperazine ring. Post-functionalization steps (e.g., quaternization with methyl iodide or benzyl bromide) can introduce solubility-enhancing substituents. Reaction conditions must prioritize anhydrous environments to avoid side reactions. Key intermediates like 6-aminophenyl-substituted derivatives are critical for subsequent modifications .
Basic: How is the structural integrity of the compound confirmed post-synthesis?
Structural confirmation employs:
- Nuclear Magnetic Resonance (NMR) : To verify proton/carbon environments in the tetrahydronaphthalene-sulfonyl and triazolopyridazinyl moieties.
- Mass Spectrometry (MS) : For molecular ion validation and fragmentation pattern analysis.
- Elemental Analysis : To confirm stoichiometric purity.
Advanced techniques like X-ray crystallography may resolve ambiguities in stereochemistry .
Basic: What experimental methods assess solubility and lipophilicity?
- Shake-Flask Method : Dissolve the compound in a biphasic solvent system (e.g., octanol/water), followed by HPLC quantification to determine partition coefficients (LogP).
- Dynamic Light Scattering (DLS) : For measuring colloidal stability in aqueous buffers.
- pH-Solubility Profiling : To evaluate ionization-dependent solubility, critical for bioavailability studies .
Advanced: How can synthetic yields be optimized for scale-up?
Optimization strategies include:
- Solvent Screening : Replace sulfolane with greener solvents (e.g., DMF or ionic liquids) to improve reaction efficiency.
- Catalyst Selection : Test palladium or copper catalysts for cross-coupling steps.
- Temperature Gradients : Lower temperatures may reduce decomposition, while microwave-assisted synthesis accelerates reaction rates .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
- Substituent Variation : Introduce electron-withdrawing/donating groups (e.g., -CF₃, -OCH₃) on the piperazine or triazolopyridazine rings to modulate receptor binding.
- Bioassay Profiling : Test analogs against target enzymes (e.g., kinases or phosphodiesterases) using fluorescence polarization or enzymatic inhibition assays.
- Crystallographic Studies : Resolve ligand-target co-crystal structures to identify critical binding interactions .
Advanced: What computational tools predict pharmacokinetic and toxicity profiles?
- SwissADME : Estimates drug-likeness parameters (e.g., Lipinski’s Rule of Five, bioavailability radar).
- Molecular Dynamics Simulations : Model membrane permeability and protein-ligand stability.
- TOPKAT : Predicts toxicity endpoints (e.g., mutagenicity, hepatotoxicity) using QSAR models. Cross-validate predictions with in vitro assays (e.g., Ames test) .
Advanced: How to resolve contradictions in biological activity data across studies?
- Assay Standardization : Ensure consistent buffer pH, temperature, and enzyme concentrations.
- Metabolite Screening : Use LC-MS to identify degradation products or active metabolites.
- Orthogonal Assays : Validate results with alternate methods (e.g., SPR for binding affinity vs. enzymatic activity assays).
- Statistical Robustness : Apply multivariate analysis to isolate confounding variables .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
